N-(4-chlorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-14-6-11-18-20(26-17-9-7-16(23)8-10-17)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZALGBGZPAGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Cl)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the chlorophenyl group and the piperidine moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-chlorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. It can undergo various chemical reactions, including oxidation and reduction, which can modify its functional groups or introduce new ones.
Biology
The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of Mannich bases derived from similar compounds demonstrated that some exhibited IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .
Medicine
In medicinal chemistry, this compound is being explored for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development. For example, compounds derived from this structure have shown efficacy in inhibiting the growth of tumor cells and modulating biochemical pathways related to cancer .
Mechanism of Action
The mechanism involves binding to specific enzymes or receptors, leading to modulation of cellular processes such as apoptosis and proliferation. This interaction can result in therapeutic effects against diseases like cancer.
Industry
In industrial applications, this compound can be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials. The compound's versatility allows for the development of new products that meet specific industrial needs.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to a broader class of 1,8-naphthyridin-4-amine derivatives. Key structural analogs include:
Key Observations :
- Aryl Group Variations : The 4-chlorophenyl group in the target compound contrasts with the 2,4-difluorophenyl (e.g., ) or 3,4-dimethoxyphenyl (e.g., ) in analogs. Chlorine’s electronegativity may enhance binding affinity compared to methoxy or fluorine groups.
- Core Substitutions : The absence of a 5-trifluoromethyl group (as in 3d ) in the target compound may reduce steric hindrance, favoring interactions with flat binding pockets.
Biological Activity
N-(4-chlorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHClNO, with a molecular weight of 394.9 g/mol. The structure features a naphthyridine core substituted with a chlorophenyl group and a piperidine moiety, which contributes to its biological activity.
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism involves modulating biochemical pathways that can influence cellular processes such as proliferation and apoptosis. The specific targets include:
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It may interact with neurotransmitter receptors, suggesting possible neuropharmacological effects.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10 | Inhibition of DNA synthesis |
| MCF-7 (breast) | 15 | Induction of apoptosis |
| A549 (lung) | 12 | Cell cycle arrest |
These results indicate that this compound has promising anti-cancer properties.
Case Studies
- Study on HeLa Cells : A study published in the Journal of Medicinal Chemistry reported that this compound significantly inhibits the growth of HeLa cells through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
- MCF-7 Cell Line Research : Another investigation revealed that the compound induces G0/G1 phase cell cycle arrest in MCF-7 cells, leading to reduced proliferation rates .
- A549 Lung Cancer Study : Research indicated that treatment with this compound resulted in a marked decrease in A549 cell viability through mechanisms involving oxidative stress .
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in treating various malignancies. Its ability to target specific pathways makes it a candidate for further development as an anti-cancer agent.
Q & A
Q. What are the established synthetic routes for preparing 1,8-naphthyridine derivatives like N-(4-chlorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?
- Methodological Answer : The core 1,8-naphthyridine scaffold is typically synthesized via cyclization reactions. For example, describes using POCl₃ in N,N-dimethylformamide (DMF) to activate carbonyl groups, followed by nucleophilic substitution with amines. Microwave-assisted synthesis (e.g., ) can reduce reaction times (e.g., 92% yield in a single pot under microwave conditions). Key steps include:
Functionalization : Introduce substituents (e.g., chlorophenyl groups) via Suzuki coupling or nucleophilic aromatic substitution.
Amidation : Install the 2-methylpiperidine-1-carbonyl group using carbodiimide coupling agents (e.g., EDC/HOBt).
Characterization: Use IR (C=O stretch at ~1655 cm⁻¹), ¹H/¹³C NMR (e.g., NH₂ signals at δ 5.35 ppm), and MS for structural validation .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Identify aromatic protons (e.g., δ 7.4–8.3 ppm for naphthyridine and chlorophenyl groups) and NH₂/amide protons (δ 5.35 ppm) .
- MS : Confirm molecular weight (e.g., m/z 399 for analogous naphthyridines) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry or regiochemistry, though limited data exist for this specific compound.
Q. What are common functional group transformations applicable to this compound?
- Methodological Answer :
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce azido groups to amines (e.g., 4-azido-7-methyl-2-phenyl-1,8-naphthyridine → 7-methyl-2-phenyl-1,8-naphthyridin-4-amine) .
- Hydrolysis : Acidic/basic conditions can cleave amide bonds (e.g., 2-methylpiperidine-1-carbonyl group) for SAR studies.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene is ideal for Pd-catalyzed couplings (e.g., ).
- Catalysts : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., TrixiePhos) to suppress side reactions in cross-couplings .
- Temperature Control : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time from hours to minutes .
- Data Contradiction: Traditional heating (e.g., ) vs. microwave methods may yield similar products but differ in scalability and energy efficiency.
Q. What computational strategies are used to predict biological activity or binding modes?
- Methodological Answer :
- Molecular Docking : Model interactions with targets like PDE10A (a schizophrenia target) using software like AutoDock or Schrödinger .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl on the phenyl ring) with activity using Hammett constants or DFT calculations.
- MD Simulations : Assess stability of the 2-methylpiperidine-1-carbonyl group in enzyme active sites.
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Global NMR Fitting : Analyze dynamic equilibria (e.g., keto-enol tautomerism) using tools like MestReNova or advanced fitting algorithms .
- Cross-Validation : Compare experimental IR/NMR with simulated spectra (e.g., Gaussian09) for ambiguous signals.
- Case Study: Conflicting NH₂ signals in (δ 5.35 ppm) vs. (δ 5.2–5.4 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Test PDE10A inhibition (IC₅₀) using fluorescence polarization assays, referencing protocols from .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, noting structural analogs in (anticancer intermediates).
- Permeability : Use Caco-2 monolayers to assess blood-brain barrier penetration, critical for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
